molecular formula Al B147820 Aluminum CAS No. 7429-90-5

Aluminum

Cat. No. B147820
Key on ui cas rn: 7429-90-5
M. Wt: 26.981538 g/mol
InChI Key: XAGFODPZIPBFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07563433B2

Procedure details

Aluminum acetate buffer solution—A solution of aluminum was prepared by dissolving 0.1028 g of AlCl3 hexahydrate in 42.6 mL DI water. A 4 mL aliquot of the aluminum solution was mixed with 16 mL of a 0.1 M NaOAc solution at pH 4 to provide a 2 mM Al stock solution.
Name
AlCl3 hexahydrate
Quantity
0.1028 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Aluminum acetate
Name
aluminum
[Compound]
Name
Al

Identifiers

REACTION_CXSMILES
[Al:1](Cl)(Cl)Cl.O.O.O.O.O.O.[Al:11].[CH3:12][C:13]([O-:15])=[O:14].[Na+]>O>[C:13]([O-:15])(=[O:14])[CH3:12].[Al+3:1].[C:13]([O-:15])(=[O:14])[CH3:12].[C:13]([O-:15])(=[O:14])[CH3:12].[Al:11] |f:0.1.2.3.4.5.6,8.9,11.12.13.14|

Inputs

Step One
Name
AlCl3 hexahydrate
Quantity
0.1028 g
Type
reactant
Smiles
[Al](Cl)(Cl)Cl.O.O.O.O.O.O
Name
Quantity
42.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Aluminum acetate
Type
product
Smiles
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
aluminum
Type
product
Smiles
[Al]
[Compound]
Name
Al
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07563433B2

Procedure details

Aluminum acetate buffer solution—A solution of aluminum was prepared by dissolving 0.1028 g of AlCl3 hexahydrate in 42.6 mL DI water. A 4 mL aliquot of the aluminum solution was mixed with 16 mL of a 0.1 M NaOAc solution at pH 4 to provide a 2 mM Al stock solution.
Name
AlCl3 hexahydrate
Quantity
0.1028 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al:1](Cl)(Cl)Cl.O.O.O.O.O.O.[Al:11].[CH3:12][C:13]([O-:15])=[O:14].[Na+]>O>[C:13]([O-:15])(=[O:14])[CH3:12].[Al+3:1].[C:13]([O-:15])(=[O:14])[CH3:12].[C:13]([O-:15])(=[O:14])[CH3:12].[Al:11] |f:0.1.2.3.4.5.6,8.9,11.12.13.14|

Inputs

Step One
Name
AlCl3 hexahydrate
Quantity
0.1028 g
Type
reactant
Smiles
[Al](Cl)(Cl)Cl.O.O.O.O.O.O
Name
Quantity
42.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Type
product
Smiles
[Al]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.